4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a synthetic organic compound characterized by a unique structure that includes a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked to a thianyl group
Mechanism of Action
Target of Action
Compounds containing azetidine and oxetane rings, which are present in the structure of this compound, are known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that azetidine derivatives are known to interact with their targets through various mechanisms, potentially leading to a variety of biological effects .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Attachment of the Thianyl Group: The thianyl group is introduced via nucleophilic substitution reactions, often using thianyl chloride and a suitable base.
Formation of the Pyridine Ring: The pyridine ring is constructed through condensation reactions involving trifluoromethyl-substituted precursors.
Final Coupling: The final step involves coupling the azetidine-thianyl intermediate with the pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles like organolithium reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Organolithium reagents, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-bromopyridine: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
4-[1-(thian-4-yl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2OS/c15-14(16,17)13-7-11(1-4-18-13)20-12-8-19(9-12)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZSANIQMSSSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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